CYP3A4-Dependent 21-Hydroxylation: Stereoselective Metabolic Pathway Specificity
21(R)-Hydroxy Montelukast-d6 is the deuterated analog of the M5a metabolite, which is formed exclusively via CYP3A4-catalyzed stereoselective 21-hydroxylation. In a randomized crossover clinical study (n=11 healthy subjects), the CYP3A4 inhibitor itraconazole (100 mg twice daily for 5 days) markedly reduced the AUC and Cmax of M5a and M5b (P < 0.05) without significantly affecting parent montelukast pharmacokinetics. In contrast, the CYP2C8 inhibitor gemfibrozil increased montelukast AUC(0,∞) 4.3-fold and t1/2 2.1-fold (P < 0.001) but did not suppress M5a/M5b formation—rather, it increased M5a and M5b exposure (P < 0.05). This divergent response confirms that M5a/M5b formation is selectively mediated by CYP3A4, not CYP2C8 [1]. In vitro, 21(R)-Hydroxy Montelukast accounts for approximately 7.9% of total intrinsic clearance in human liver microsomes [2]. The R-isomer is formed in greater quantities than the S-isomer under CYP3A4 catalysis .
| Evidence Dimension | Metabolite formation pathway specificity |
|---|---|
| Target Compound Data | M5a/M5b formation markedly reduced by itraconazole (CYP3A4 inhibitor) [P < 0.05]; accounts for ~7.9% intrinsic clearance in HLMs |
| Comparator Or Baseline | Parent montelukast: AUC increased 4.3-fold by gemfibrozil (CYP2C8 inhibitor); unaffected by itraconazole |
| Quantified Difference | CYP3A4 inhibition reduces M5a/M5b AUC and Cmax; CYP2C8 inhibition does not—indicating pathway selectivity |
| Conditions | Human in vivo crossover study (11 subjects) with selective CYP inhibitors; in vitro human liver microsome intrinsic clearance assays |
Why This Matters
Procurement of 21(R)-Hydroxy Montelukast-d6 enables CYP3A4-specific phenotyping and drug-drug interaction studies that parent Montelukast-d6 cannot support.
- [1] Karonen T, Neuvonen PJ, Niemi M, Backman JT. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast. Br J Clin Pharmacol. 2012;73(2):257-267. View Source
- [2] Cardoso JdO, et al. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition. 2024. View Source
